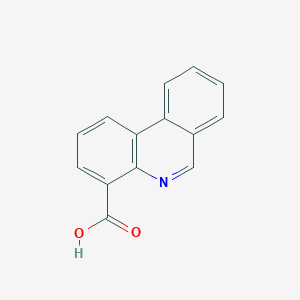

Phenanthridine-4-carboxylic acid

Description

Properties

CAS No. |

104728-15-6 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

phenanthridine-4-carboxylic acid |

InChI |

InChI=1S/C14H9NO2/c16-14(17)12-7-3-6-11-10-5-2-1-4-9(10)8-15-13(11)12/h1-8H,(H,16,17) |

InChI Key |

ZMVAZMYLGJVVTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C(=CC=C3)C(=O)O)N=CC2=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Phenanthridine 4 Carboxylic Acid and Its Derivatives

General Approaches to Phenanthridine (B189435) Core Synthesis

The construction of the tricyclic phenanthridine framework is the critical step in the synthesis of its derivatives. The following sections detail prominent methods for achieving this transformation.

Traditional and modern multi-step sequences offer robust and adaptable routes to the phenanthridine core. These methods often involve the initial formation of an ortho-functionalized biaryl precursor, followed by a key cyclization step to form the central nitrogen-containing ring.

One of the classical methods is the Pictet-Hubert reaction, which involves the dehydrative cyclization of N-acyl-o-aminobiphenyls at very high temperatures. nih.govd-nb.info While effective, these harsh conditions can limit its applicability for complex or sensitive substrates. Modern strategies often employ cross-coupling reactions to build the biaryl precursor, followed by cyclization. For instance, a one-pot strategy has been reported that utilizes a Suzuki coupling of an ortho-bromoaldehyde with an ortho-aminoboronic acid, catalyzed by palladium, to yield phenanthridine derivatives in good to quantitative yields. researchgate.netchemrxiv.org

Another multi-step approach involves the formation of an isocyanate intermediate. In a transition-metal-free method, o-arylanilines react with carbon dioxide in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and methyl triflate (MeOTf). nih.gov This forms a carbamate (B1207046) that, upon heating, generates an isocyanate intermediate which then undergoes internal cyclization and hydrolysis to yield the phenanthridinone core. nih.gov

| Starting Materials | Key Reaction Type | Catalyst/Reagent | Significance | Reference |

|---|---|---|---|---|

| N-acyl-o-aminobiphenyls | Dehydrative Cyclization (Pictet-Hubert) | High Temperature | Classical method for phenanthridine synthesis. | nih.govd-nb.info |

| o-Bromoaldehyde and o-aminobenzeneboronic acid | Suzuki Coupling / Condensation | Pd(OAc)₂ | One-pot synthesis with good to quantitative yields. | researchgate.netchemrxiv.org |

| o-Arylanilines and CO₂ | Carbamate/Isocyanate Cyclization | TBD, MeOTf | Transition-metal-free approach to phenanthridinones. | nih.gov |

Radical cyclization reactions provide an efficient means of forming the phenanthridine ring system, often under mild conditions. wikipedia.org These reactions typically involve the generation of a radical intermediate that undergoes an intramolecular cyclization onto an aromatic ring. wikipedia.org

A prominent strategy involves the generation of an iminyl radical from biphenyl-2-carbaldehyde O-acetyl oximes. nih.gov Homolytic cleavage of the N–O bond, often initiated photochemically or by a radical initiator, produces an iminyl radical. This radical then cyclizes onto the adjacent aryl ring, leading to the formation of the phenanthridine structure after subsequent steps. nih.govd-nb.info This approach has been successfully applied to the synthesis of various phenanthridine derivatives. nih.gov

Another radical-based method is the transition-metal-free, Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids, which proceeds through a radical pathway to afford phenanthridinones in high yields. nih.gov Similarly, N-iodosuccinimide (NIS) can be used to generate an amide N-radical from benzanilides, which undergoes a 5-exo-cyclization to furnish the phenanthridine core. nih.gov

| Precursor Type | Radical Intermediate | Initiation Method | Key Features | Reference |

|---|---|---|---|---|

| Biphenyl-2-carbaldehyde O-acetyl oximes | Iminyl radical | Photochemical (UV) | Forms the C-N bond via intramolecular radical cyclization. | nih.govd-nb.info |

| Biaryl-2-oxamic acids | Amidyl radical | Na₂S₂O₈ | Transition-metal-free decarboxylative cyclization. | nih.gov |

| Benzanilides | Amide N-radical | N-Iodosuccinimide (NIS) | Thermal homolytic cleavage of N-I bond initiates cyclization. | nih.gov |

Photocyclization offers a powerful and often green method for synthesizing phenanthridines, using light to initiate the key ring-closing reaction. researchgate.net A well-studied approach is the oxidative photocyclization of aromatic Schiff bases (imines). mdpi.com This reaction proceeds via UV light-promoted E/Z isomerization to the E-isomer, which, in an excited state, undergoes cyclization to a dihydrophenanthridine intermediate. Subsequent oxidation yields the aromatic phenanthridine product. mdpi.com The reaction rate and yield can be enhanced by performing the reaction in the presence of an acid and an oxidant like TEMPO. mdpi.com

Another significant photochemical route involves the irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes. nih.govd-nb.info Upon exposure to UV radiation, these substrates undergo cyclization to afford phenanthridines. The reaction is proposed to proceed through the formation of an iminyl radical or a radical cation on the electron-rich benzene (B151609) ring, followed by cyclization. nih.gov This method has been successfully applied to the synthesis of the natural product trisphaeridine. nih.govd-nb.info

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the phenanthridine core. These methods often rely on C-H bond activation and cross-coupling reactions, providing high efficiency and functional group tolerance. nih.gov

One strategy involves a sequential, palladium-catalyzed C-H functionalization starting from benzylamine (B48309) and aryl iodide precursors. beilstein-journals.org The process begins with the arylation of a picolinamide-protected benzylamine, followed by an intramolecular dehydrogenative C-H amination to form a dihydrophenanthridine, which is then oxidized to the phenanthridine. beilstein-journals.org

Another approach is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds in N-aryl-O-(2-pyridyl)sulfonyl benzamide (B126) derivatives. nih.gov Using a Pd(TFA)₂ catalyst and a copper oxidant, this method directly forges the key aryl-aryl bond to construct the 5,6-dihydrophenanthridine (B3050675) skeleton. nih.gov Furthermore, the Suzuki coupling of ortho-bromoaldehydes and ortho-aminobenzeneboronic acid using a palladium catalyst like Pd(OAc)₂ provides a direct route to the phenanthridine scaffold. researchgate.netchemrxiv.org

| Reaction Type | Starting Materials | Palladium Catalyst | Oxidant/Base | Reference |

|---|---|---|---|---|

| Sequential C-H Functionalization | Benzylpicolinamides, Aryl iodides | Pd(OAc)₂ | PhI(OAc)₂, Cu(OAc)₂ | beilstein-journals.org |

| Intramolecular Dehydrogenative Coupling | N-Aryl-O-(2-pyridyl)sulfonyl benzamides | Pd(TFA)₂ | Cu(TFA)₂·H₂O | nih.gov |

| Suzuki Coupling / Condensation | o-Bromoaldehydes, o-Aminobenzeneboronic acid | Pd(OAc)₂ | Cs₂CO₃ | researchgate.net |

| Intramolecular C-H Arylation | N-methyl-N-aryl-2-halobenzamides | Pd-PVP Nanoparticles | K₂CO₃ | nih.gov |

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technology has been effectively applied to the synthesis of phenanthridine derivatives.

A novel and efficient synthesis of phenanthridines involves the microwave-mediated intramolecular Diels-Alder cyclization of o-furyl(allylamino)arenes. nih.govacs.org In this key step, the furan (B31954) ring acts as the diene and the allyl group as the dienophile. The resulting Diels-Alder adduct can then be converted to dihydrophenanthridines in the presence of a catalytic amount of acid, which are subsequently oxidized to the final aromatic phenanthridine products. nih.govacs.org

Microwave irradiation is also highly effective for promoting Claisen rearrangements in the synthesis of functionalized phenanthridines. nih.gov For example, 8-allyloxyphenanthridines undergo a regioselective microwave-assisted Claisen rearrangement to efficiently form a carbon-carbon bond at the 7-position, yielding 7-allyl-8-hydroxyphenanthridines. nih.gov This method provides a rare example of C-C bond formation in the C-ring of the phenanthridine skeleton.

As a less expensive and more environmentally benign alternative to palladium, iron catalysis has gained traction for various organic transformations. An effective method for phenanthridine synthesis involves the iron-catalyzed intramolecular N-arylation of O-acetyl oximes derived from 2'-arylacetophenones. acs.orgnih.govacs.orgelsevierpure.com

In this reaction, the O-acetyl oxime undergoes N-O bond cleavage and subsequent intramolecular C-N bond formation, catalyzed by an iron(III) salt such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) in acetic acid. acs.orgnih.gov This method is mechanistically distinct from related photochemical reactions and is believed to proceed through a non-radical pathway. acs.orgacs.org The reaction tolerates a variety of functional groups on the aryl rings, providing a convenient route to substituted phenanthridines. acs.org

| Substrate (Substituent on Aryl Group) | Catalyst | Solvent | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| H | Fe(acac)₃ | AcOH | 75 | acs.org |

| 4-Chloro | Fe(acac)₃ | AcOH | 70 | acs.org |

| 4-Fluoro | Fe(acac)₃ | AcOH | 65 | acs.org |

| 4-Trifluoromethyl | Fe(acac)₃ | AcOH | 55 | acs.org |

| 4-Cyano | Fe(acac)₃ | AcOH | 52 | acs.org |

| 4-Methyl | Fe(acac)₃ | AcOH | 78 | acs.org |

Targeted Synthesis of the Phenanthridine-4-carboxylic Acid Moiety

The precise placement of a carboxylic acid group at the C-4 position of the phenanthridine ring presents a significant synthetic challenge. Researchers have explored several avenues to achieve this, including the functionalization of pre-formed phenanthridine rings and the cyclization of appropriately substituted precursors.

Regioselective Introduction of Carboxylic Acid Functionalities

The regioselective synthesis of phenanthridine derivatives is crucial for developing compounds with specific biological activities. While various methods exist for the synthesis of the phenanthridine core, achieving substitution at the C-4 position requires specific strategies. nih.govrsc.org One potential, though not explicitly detailed for C-4 carboxylation, is the use of directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org This powerful technique utilizes a directing group to guide the metalation of an aromatic ring to the adjacent ortho position, which can then be quenched with an electrophile like carbon dioxide to introduce a carboxylic acid group. organic-chemistry.orgwikipedia.org For phenanthridine, a suitable directing group would be necessary to favor metalation at the C-4 position.

| Precursor/Method | Reagents and Conditions | Product | Yield | Citation |

| 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | UV radiation (450 W medium pressure Hg lamp), t-BuOH, 3 h | 4-methoxyphenanthridine | 54% | nih.gov |

Methods for Direct Carboxylation or Derivatization of Phenanthridines

Direct C-H carboxylation of heterocycles is an attractive and atom-economical approach. While specific examples for the direct carboxylation of phenanthridine at the C-4 position are not extensively documented, the field of C-H activation offers promising avenues. nih.gov Palladium-catalyzed C-H activation has been successfully employed for the synthesis of phenanthridine-fused heterocycles, demonstrating the feasibility of functionalizing the phenanthridine ring system. nih.gov The challenge lies in achieving the desired regioselectivity for the C-4 position.

Alternatively, derivatization of a pre-functionalized phenanthridine can be employed. For example, a phenanthridine bearing a group that can be converted to a carboxylic acid, such as a nitrile or an ester, at the C-4 position could be synthesized and subsequently hydrolyzed. The synthesis of such precursors would be the key step.

Active Methylene (B1212753) Compound-Controlled Syntheses leading to Carboxylic Acid Derivatives

The use of active methylene compounds (AMCs) provides a versatile strategy for the synthesis of various heterocyclic systems, including those that can lead to carboxylic acid derivatives. rsc.org In one study, the reaction of Morita-Baylis-Hillman (MBH) acetates of 2-chloro-quinoline-3-carbaldehydes with ethylcyanoacetate afforded 4-cyanoacridine-2-carboxylic acid methyl ester. rsc.orgrsc.org This reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and aromatization. The cyano group can then be hydrolyzed to a carboxylic acid. While this example leads to an acridine (B1665455) derivative, the principle of using AMCs to construct a carboxylated heterocyclic system is demonstrated.

The choice of the active methylene compound can control the reaction pathway. For instance, while ethylcyanoacetate and malononitrile (B47326) favored the formation of acridines, the use of cyanoacetamide, ethyl nitroacetate, and malonic esters with the same MBH acetates led to the formation of angularly-fused phenanthridines. rsc.org This highlights the potential to steer the reaction towards the desired phenanthridine scaffold, which could then be further functionalized to introduce a carboxylic acid at the 4-position.

| Reactants | Active Methylene Compound | Product Type | Citation |

| MBH acetates of 2-chloro-quinoline-3-carbaldehydes | Ethylcyanoacetate, Malononitrile | Acridines | rsc.org |

| MBH acetates of 2-chloro-quinoline-3-carbaldehydes | Cyanoacetamide, Ethyl nitroacetate, Malonic esters | Phenanthridines | rsc.org |

Solid-Phase Synthesis Techniques Utilizing Phenanthridine Linkers for Acid-Containing Compounds

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient preparation of compound libraries. combichemistry.com In this context, novel phenanthridine-based linkers have been developed for the solid-phase synthesis of compounds containing carboxylic acids. nih.govacs.orgacs.org These linkers are designed to be stable under a variety of reaction conditions, including acidic, basic, and reductive environments, and can be cleaved under mild oxidative conditions to release the desired carboxylic acid. nih.govacs.orgacs.org

The core of this strategy involves attaching a molecule to the solid support via a phenanthridine linker. After the desired chemical transformations are performed on the resin-bound substrate, the linker is cleaved, typically using cerium ammonium (B1175870) nitrate, to yield the final product with a free carboxylic acid group in high purity and yield. nih.govacs.org This methodology is particularly valuable for the synthesis of peptides and other small molecules where a C-terminal carboxylic acid is required. acs.org The robustness of the phenanthridine linker allows for a wide range of chemical modifications to be performed on the solid support without premature cleavage of the product. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. youtube.comskpharmteco.com Key aspects of green chemistry include the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. youtube.comskpharmteco.com In the context of phenanthridine synthesis, this translates to exploring methodologies that avoid hazardous reagents and lengthy purification processes.

Several strategies align with green chemistry principles. Photochemical reactions, for instance, can often be conducted under mild conditions using light as a clean reagent. acs.orgresearchgate.net The synthesis of 4-methoxyphenanthridine via a photochemically-mediated cyclization is an example of such an approach. nih.gov Additionally, one-pot reactions and cascade syntheses, where multiple transformations occur in a single reaction vessel, are highly desirable as they reduce solvent usage and waste generation. chemrxiv.orgnih.gov The development of catalytic systems, particularly those using abundant and non-toxic metals, is another cornerstone of green synthesis. rsc.org While specific green synthetic routes for this compound are not yet well-established, the application of these principles will be crucial for the future development of sustainable methods for its production.

Mechanistic Investigations of Phenanthridine 4 Carboxylic Acid in Biological Systems

Nucleic Acid Recognition and Interaction Mechanisms

Phenanthridine-based molecules are well-documented for their ability to target and interact with nucleic acids, a characteristic that underpins many of their biological activities. The planar aromatic structure of the phenanthridine (B189435) core is pivotal for these interactions, allowing for diverse binding modes.

The phenanthridine moiety is a classic example of a DNA intercalating agent. beilstein-journals.org Intercalation involves the insertion of the planar phenanthridine ring system between the base pairs of the DNA double helix. deepdyve.comnih.gov This mode of binding is driven primarily by non-covalent stacking interactions, with dispersion energy being the dominant stabilizing force. deepdyve.com This insertion causes a local unwinding of the DNA helix and an increase in the separation between adjacent base pairs to accommodate the molecule.

However, the interaction is not limited to intercalation. Depending on the nature and position of substituents on the phenanthridine ring, a switch to minor groove binding can occur. beilstein-journals.org For instance, studies on methylated phenanthroline-based drugs have shown that methylation at specific positions can favor groove binding over the cytotoxic intercalation mode. rsc.org This is because substituents can introduce steric hindrance that prevents full insertion between base pairs or can form specific weak interactions, such as with the sugar-phosphate backbone, that favor residing within one of the DNA grooves. rsc.org

Some complex phenanthridine derivatives, like phenanthriplatin, exhibit a multi-step binding mechanism. manchester.ac.uk This process begins with a rapid, partial intercalation of the phenanthridine ring, which then facilitates a slower, subsequent covalent binding to a purine (B94841) base, demonstrating how initial non-covalent interactions can lead to irreversible DNA modification. manchester.ac.uk

Phenanthridine derivatives also demonstrate significant interactions with RNA, often with distinct selectivity profiles compared to DNA. The structural diversity of RNA (including single-stranded regions, hairpins, and double-helical segments) allows for more nuanced recognition by small molecules. Certain phenanthridine conjugates have been developed that can distinguish between double-stranded DNA and double-stranded RNA, exhibiting different spectroscopic responses for each. beilstein-journals.orgmdpi.com

Selectivity can be highly specific. For example, some derivatives show preferential binding to AU-rich RNA sequences while binding to AT-rich DNA through a different mode (e.g., minor groove binding). beilstein-journals.org This ability to differentiate between nucleic acid types and even between specific sequences is a key area of research. Furthermore, the binding can be influenced by environmental factors; some bis-phenanthridine compounds have shown pH-controlled specific fluorimetric sensing of poly(G) single-stranded RNA at weakly acidic conditions, highlighting a sophisticated level of selective recognition. nih.gov

The inherent fluorescent properties of the phenanthridine core make it an excellent scaffold for developing spectrophotometric probes to study nucleic acid interactions. mdpi.comnih.gov The fluorescence of phenanthridine is highly sensitive to its local environment, meaning its emission properties (intensity, wavelength) can change upon binding to DNA or RNA. nih.gov This change allows for the visualization and quantification of nucleic acids and provides insights into binding events. mdpi.com

Researchers have engineered novel probes by conjugating phenanthridine with other molecules. For example, phenanthridine-pyrene conjugates can exhibit unique pH-dependent excimer fluorescence, which is red-shifted compared to the emission of the individual components, upon interaction with nucleic acids. nih.govresearchgate.net The design of such probes can be finely tuned; linker length and flexibility between the phenanthridine and a secondary moiety can determine binding affinity and selectivity for different polynucleotides. researchgate.net By modifying the phenanthridine structure, probes can be created that signal the presence of specific DNA or RNA sequences through distinct changes in their fluorescence or circular dichroism (CD) spectra. beilstein-journals.orgmdpi.com

Enzyme Inhibition and Modulation Mechanisms

Beyond direct nucleic acid binding, phenanthridine derivatives are potent modulators of critical cellular enzymes, notably those involved in maintaining DNA topology and regulating gene expression.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. capes.gov.br Topoisomerase I (Top1) functions by creating a transient single-strand break, allowing the DNA to untwist before the enzyme re-ligates the strand. capes.gov.brnih.gov Intercalating agents, including many phenanthridine derivatives, can interfere with this process and act as topoisomerase poisons. nih.gov

The mechanism of inhibition often involves the stabilization of the "cleavable complex," which is the intermediate state where the topoisomerase is covalently bound to the DNA strand. nih.govnih.gov By intercalating into the DNA at or near the cleavage site, the phenanthridine molecule can prevent the re-ligation step. This trapping of the cleavable complex leads to the accumulation of DNA strand breaks, which are cytotoxic. Benzo[c]phenanthridines, for example, are known to exert their antitumor activity through the inhibition of Topoisomerase I, acting as poisons that stabilize this toxic intermediate. nih.gov

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a crucial role in epigenetic regulation of gene expression. nih.govfrontiersin.org Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a significant class of anticancer drugs. scispace.com The phenanthridine scaffold has been successfully incorporated as a "cap" region in the design of novel HDAC inhibitors. nih.govsemanticscholar.org

The modulatory mechanism involves the phenanthridine cap group binding to the surface of the enzyme's active site, while other parts of the inhibitor molecule interact with the catalytic machinery. The structure of the phenanthridine cap and the linker connecting it to a zinc-binding group can be modified to tune both potency and selectivity against the 18 different human HDAC isoforms. nih.govfrontiersin.org

Some derivatives exhibit broad-spectrum, or "pan-HDAC," inhibition, while others are highly selective for specific isoforms. For instance, the derivative Fb-4 was found to be a pan-inhibitor, showing potent activity against HDAC1, HDAC2, HDAC3, and HDAC6, with reduced potency only for HDAC8. nih.govsemanticscholar.org In contrast, other research has led to the development of derivatives like D28, which demonstrates significant selectivity for HDAC3 over other Class I HDACs. frontiersin.org This isoform selectivity is a critical goal in drug development to maximize therapeutic effects while minimizing off-target side effects.

Table 1: Isoform Selectivity of Phenanthridine-Based HDAC Inhibitors This table displays the half-maximal inhibitory concentration (IC₅₀) values for representative phenanthridine derivatives against various HDAC isoforms, illustrating examples of both pan-selective and isoform-selective inhibition.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile | Source(s) |

| Fb-4 | 12.1 | 21.5 | 11.0 | 8.6 | 304 | Pan-selective (Class I/IIb) | nih.gov, semanticscholar.org |

| D28 | >10,000 | 1,480 | 110 | >10,000 | - | HDAC3 Selective | frontiersin.org |

| SAHA (Control) | 27.2 | 34.6 | 21.1 | 16.4 | 439 | Pan-selective | nih.gov, frontiersin.org |

Xanthine (B1682287) Oxidoreductase (XOR) Inhibition in Related Carboxylic Acid Scaffolds

While direct studies on Phenanthridine-4-carboxylic acid's interaction with Xanthine Oxidoreductase (XOR) are not extensively detailed in the available literature, the inhibitory potential of related carboxylic acid scaffolds provides a basis for inferring its likely mechanism. Carboxylic acid derivatives are a well-established class of XOR inhibitors. nih.govnih.gov

Research into various carboxylic acid analogues has demonstrated significant XOR inhibition. For instance, certain phenolic carboxylic acids have shown potent inhibitory activities. nih.gov A study on nineteen phenolic carboxylic acid analogues identified 2,3,4-trihydroxybenzoic acid as a competitive inhibitor of XOR with respect to the substrate xanthine, exhibiting a strong inhibition constant (Ki) of 0.535 μM. nih.gov Similarly, a separate investigation into 1-phenylimidazole-4-carboxylic acid derivatives revealed nanomolar-level in vitro XOR inhibition, with some compounds showing inhibitory concentrations (IC50) comparable to the established drug febuxostat. nih.gov These derivatives not only demonstrated potent XOR inhibition but also significant hypouricemic effects in animal models, underscoring the therapeutic potential of this chemical class. nih.gov

The mechanism of inhibition by these carboxylic acid scaffolds often involves competitive binding at the active site of the enzyme. nih.gov Folic acid, another complex carboxylic acid-containing molecule, also acts as a competitive inhibitor of buttermilk xanthine oxidase with an inhibition constant (Ki) of 0.12 μM. capes.gov.br The consistent inhibitory activity across these diverse but related structures suggests that the carboxylic acid moiety is a key pharmacophore for interacting with XOR. This body of evidence supports the hypothesis that this compound, by virtue of its core carboxylic acid feature, likely possesses XOR inhibitory properties.

Table 1: XOR Inhibition by Related Carboxylic Acid Compounds

| Compound | Type of Inhibition | IC50 | Ki (μM) |

| 2,3,4-trihydroxybenzoic acid | Competitive | 90.16 μM | 0.535 |

| 1-phenylimidazole-4-carboxylic acid derivative (Ie) | Not specified | 8.0 nM | Not specified |

| 1-phenylimidazole-4-carboxylic acid derivative (IVa) | Not specified | 7.2 nM | Not specified |

| Folic Acid | Competitive | Not specified | 0.12 |

Note: This table is interactive. You can sort and filter the data.

Antimicrobial Action Mechanisms

Antibacterial Activity and Bacterial Strain Specificity

The phenanthridine scaffold is a known chemotherapeutic agent with documented antibacterial properties. nih.gov While specific data for the 4-carboxylic acid derivative is limited, the activity of related compounds offers significant insights. For example, acridine-4-carboxylic acid, a structurally similar compound, has demonstrated significant antibacterial activity against both Staphylococcus aureus and Bacillus megaterium. researchgate.net

The broader class of phenolic compounds, which includes derivatives of carboxylic acids, exhibits considerable antibacterial action, often through mechanisms that damage the bacterial cell wall, leading to the leakage of cellular contents. nih.gov The antibacterial efficacy can be strain-specific. For instance, studies on phenolic compounds with coumarin (B35378) and naphthoquinone moieties revealed that the coumarin nucleus appears to enhance activity against S. aureus strains, whereas a naphthoquinone structure is more effective against B. cereus. mdpi.com This suggests that the specific substitutions on the core ring structure play a crucial role in determining the spectrum of activity.

Furthermore, nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, selectively inhibits bacterial DNA replication by targeting the A subunit of DNA gyrase, primarily in Gram-negative bacteria. mdpi.com Other derivatives in this class act as inhibitors of topoisomerase IV and DNA synthesis, displaying broad-spectrum activity against Gram-positive and Gram-negative pathogens. mdpi.com Given these precedents, this compound is anticipated to exhibit antibacterial activity, likely through mechanisms involving enzyme inhibition or cell membrane disruption, with its specificity being influenced by the core phenanthridine structure.

Table 2: Antibacterial Activity of Related Carboxylic Acid Compounds

| Compound/Class | Target Bacteria | Mechanism of Action |

| Acridine-4-carboxylic acid | Staphylococcus aureus, Bacillus megaterium | Not specified |

| Phenolic acids (general) | S. aureus | Cell wall damage |

| Coumarin-phenolics | S. aureus strains | Not specified |

| Naphthoquinone-phenolics | B. cereus | Not specified |

| Nalidixic Acid | Gram-negative bacteria | DNA gyrase inhibition |

| Trovafloxacin | Gram-positive streptococci, Gram-negative pathogens | Topoisomerase IV and DNA synthesis inhibition |

Note: This table is interactive. You can sort and filter the data.

Antitubercular Activity Mechanisms

Phenanthridine derivatives have been specifically investigated for their potential against Mycobacterium tuberculosis. A series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives demonstrated significant activity against the H37Rv strain of M. tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) as low as 1.56 μg/mL. nih.gov The structure-activity relationship pointed to the importance of the substituent at the 4th position of the piperazinyl phenanthridine ring, indicating that modifications to the core structure can tune the antitubercular potency. nih.gov

The mechanism of action for aromatic carboxylic acids against mycobacteria has been explored through analogues like pyrazinoic acid, the active form of the frontline antituberculosis drug pyrazinamide. nih.gov Pyrazinoic acid and other related aromatic carboxylic acids act as protonophores, disrupting the proton motive force across the mycobacterial cell membrane. nih.gov This action is pH-dependent and leads to the acidification of the cytoplasm, which inhibits cellular processes that rely on the proton gradient, such as oxidative phosphorylation. nih.gov This disruption of energy metabolism is a key mechanism of bacterial growth inhibition. It is plausible that this compound shares this mechanism, leveraging its acidic nature to function as a protonophore and disrupt the cellular energetics of M. tuberculosis.

Antiviral and Antimalarial Effects

The phenanthridine ring system is a core component of several compounds with antiprotozoal activity. nih.gov Analogues of the antimalarial alkaloid nitidine, which is a benzo[c]phenanthridine (B1199836), have shown high potency against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. nih.gov Some modified phenanthridine derivatives achieved IC50 values below 30 ng/mL against both types of strains. nih.gov The mechanism of some related antimalarial compounds involves the inhibition of β-hematin formation, which is crucial for the parasite's detoxification of heme. nih.gov

In the context of antiviral activity, while direct evidence for this compound is scarce, related structures show promise. For example, anthraquinone-2-carboxylic acid has been identified as a potential candidate against influenza viruses. mdpi.com Its proposed mechanism involves limiting the virus's ability to use cellular replication machinery and regulating host genes involved in the immune response. mdpi.com Given the established chemotherapeutic versatility of the phenanthridine scaffold, it is conceivable that this compound could exhibit similar antiprotozoal and antiviral properties, potentially through mechanisms involving interference with pathogen replication or host-pathogen interactions. nih.govnih.gov

Cellular Pathway Perturbations and Biological Responses

Cell Cycle Regulation Interference

While specific studies detailing the effects of this compound on cell cycle regulation are not prominent, the activities of structurally related heterocyclic carboxylic acid derivatives provide strong indicative models. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potent inhibitors of cancer cell proliferation. nih.gov These compounds were found to cause cell cycle arrest in mitosis, which is then followed by the induction of apoptosis. nih.gov

Similarly, a 4-phenyl-1,8-naphthyridine derivative was shown to impair carcinoma cell proliferation by causing a block in the G2/M phase of the cell cycle. nih.gov The underlying mechanism for this G2/M arrest was linked to the disruption of microtubular network dynamics, which in turn impairs the formation of the mitotic spindle. This interference can lead to mitotic catastrophe and subsequent apoptotic cell death. nih.gov These findings highlight a common mechanism for certain nitrogen-containing heterocyclic compounds, where interference with the microtubule system and the mitotic spindle apparatus is a key driver of their antiproliferative effects. Based on these precedents, it is hypothesized that this compound may also perturb cellular pathways by interfering with cell cycle progression, potentially targeting microtubule function and inducing a G2/M phase arrest.

Apoptosis Induction Mechanisms

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific research detailing the apoptosis induction mechanisms of the compound this compound. While the broader class of phenanthridine derivatives has been the subject of anticancer research, with several studies elucidating their effects on apoptotic pathways, this level of detailed mechanistic investigation does not appear to have been published for this compound itself.

Research into structurally related phenanthridine compounds demonstrates that they can trigger programmed cell death through various established pathways. For instance, studies on certain phenanthridine derivatives have shown an ability to modulate key proteins in the apoptotic cascade.

One significant mechanism observed for phenanthridine derivatives involves the regulation of the Bcl-2 family of proteins. This family, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is central to the intrinsic mitochondrial pathway of apoptosis. Scientific investigations into some phenanthridine compounds have revealed their capacity to alter the balance between these proteins. Specifically, a derivative designated as compound 8a was found to induce apoptosis in MCF-7 human breast cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Furthermore, other studies on different sets of novel phenanthridines have indicated their potential to cause cell-cycle arrest and induce apoptosis through the activation of the tumor suppressor protein p53 and the subsequent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis executed by caspases.

While these findings for related compounds are insightful and suggest potential mechanisms by which this compound could act, it is crucial to underscore that this is speculative. Without direct experimental evidence, it is not possible to definitively attribute these mechanisms to this compound. The biological activity of a compound is highly dependent on its specific chemical structure, and substitutions on the phenanthridine core can dramatically alter its biological targets and efficacy.

Therefore, the precise molecular interactions and signaling pathways through which this compound may induce apoptosis remain an area for future investigation. There is currently no published data to populate a detailed table of research findings specifically for this compound.

Table 1: Apoptosis Induction Mechanisms of Selected Phenanthridine Derivatives This table illustrates findings for related compounds, as no specific data exists for this compound.

| Compound/Derivative | Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Compound 8a | MCF-7 (Breast Cancer) | Downregulation of Bcl-2, Upregulation of Bax. | ambeed.com |

| N-methylphenanthridinium derivatives (e.g., 7i, 7j) | K-562 (Leukemia), MCF-7 (Breast Cancer) | Increased levels of p53 protein, Apoptosis-specific fragmentation of PARP-1. | nih.gov |

Structure Activity Relationship Sar Studies of Phenanthridine 4 Carboxylic Acid Analogues

Influence of Carboxylic Acid Position and Derivatization on Biological Activity

The position and derivatization of the carboxylic acid group on the phenanthridine (B189435) scaffold are critical determinants of biological activity. While studies on phenanthridine-4-carboxylic acid itself are specific, broader research on related structures provides significant insights. For instance, studies on dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives have shown that this class of compounds exhibits potent topoisomerase I-targeting activity and cytotoxicity. nih.gov This suggests that the presence of a carboxylic acid group on the phenanthridine ring system is a key feature for antitumor activity.

The derivatization of the carboxylic acid into esters and amides has been a common strategy to modulate the pharmacological properties of related heterocyclic compounds. In a series of phenazine-1-carboxylic acid derivatives, modification of the carboxyl group into various amides, acylhydrazines, and esters led to compounds with a broader fungicidal scope. nih.gov For example, certain amide and acylhydrazine derivatives showed significantly improved efficacy against specific fungal strains compared to the parent carboxylic acid. nih.gov This highlights the potential of such derivatization to enhance the biological activity of this compound.

Similarly, research on thiazolidine-4-carboxylic acid derivatives as influenza neuraminidase inhibitors demonstrated that while the parent scaffold showed moderate activity, specific ester and amide derivatives exhibited enhanced inhibitory potential. nih.gov These findings underscore the principle that converting the carboxylic acid to other functional groups can significantly impact biological outcomes, likely by altering factors such as cell permeability, metabolic stability, and interaction with the biological target. nih.govnih.gov

The following table summarizes the effects of carboxylic acid derivatization on the biological activity of analogous heterocyclic compounds.

| Parent Compound | Derivative Type | Biological Activity | Key Finding | Reference |

| Phenazine-1-carboxylic acid | Amides, Acylhydrazines, Esters | Fungicidal | Modification of the carboxyl group can broaden the fungicidal spectrum and increase potency against specific strains. | nih.gov |

| Thiazolidine-4-carboxylic acid | Amides, Esters | Influenza Neuraminidase Inhibition | Derivatization can lead to compounds with enhanced inhibitory activity compared to the parent acid. | nih.gov |

| Dimethoxybenzo[i]phenanthridine-12-carboxylic acid | Esters, Amides | Topoisomerase I Inhibition, Cytotoxicity | Ester and amide derivatives retain potent activity, indicating the importance of the core structure. | nih.gov |

Impact of Substituent Effects on the Phenanthridine Core

Role of Nitrogen Quaternization and Substitution

The nitrogen atom at position 5 of the phenanthridine ring plays a pivotal role in the biological activity of these compounds. Quaternization of this nitrogen to form a phenanthridinium salt is a key structural feature in many biologically active phenanthridines. Early studies on benzo[c]phenanthridine (B1199836) alkaloids indicated that the presence of a cationic quaternary nitrogen is often linked to their biological activity. nih.gov More recent research on novel phenanthridines has reinforced this finding, showing that compounds with an N-methyl quaternary nitrogen exhibit significant antibacterial and anticancer activities. nih.gov This increased activity is often attributed to the enhanced ability of the cationic molecule to interact with negatively charged biological macromolecules such as DNA. nih.gov

The substitution on the quaternized nitrogen also influences activity. For example, in a series of N5-protonated urea-substituted bis-phenanthridinium derivatives, methylation of the heterocyclic nitrogen not only changed the binding mode to DNA from minor groove binding to intercalation but also resulted in significantly higher biological potency compared to the non-methylated analogues.

Effects of Halogenation and Other Aromatic Substituents

The introduction of substituents, particularly halogens, onto the aromatic rings of the phenanthridine core can profoundly affect the molecule's physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in drug design to enhance membrane binding and permeation. In a study of pyrazine-2-carboxamides, the introduction of an iodine atom at a specific position on an attached phenyl ring was found to be important for antimycobacterial activity. nih.gov This suggests that strategic halogenation of the this compound core could lead to analogues with improved cellular uptake and potency.

Other substitutions on the phenanthridine ring system also play a crucial role. For instance, in a study of phenanthridine-based Bcl-XL inhibitors, the type and position of substituents on the phenanthridine skeleton were critical for inhibitory activity and binding site specificity. nih.gov Similarly, in a series of Wnt/β-catenin signalling pathway agonists, a methyl group at the C-4 position was found to be more beneficial for activity than an ethyl group, and the presence of a pyrazole (B372694) group at the C-8 position was important for Wnt activation. nih.gov These findings highlight the nuanced effects of substituent placement and nature on the biological activity of phenanthridine derivatives.

The table below illustrates the impact of various substituents on the biological activity of phenanthridine and related heterocyclic analogues.

| Parent Scaffold | Substituent | Position | Effect on Biological Activity | Reference |

| Benzo[c]phenanthridine | N-methyl quaternary nitrogen | N5 | Increased antibacterial and anticancer activity | nih.gov |

| Pyrazine-2-carboxamide | Iodine | 3 of phenyl ring | Important for antimycobacterial activity | nih.gov |

| Dihydrophenanthridine | Methyl vs. Ethyl | C4 | Methyl group more beneficial for Wnt activation | nih.gov |

| Dihydrophenanthridine | Pyrazole | C8 | Important for Wnt activation | nih.gov |

Linker Chemistry in Phenanthridine Conjugates and its Role in Molecular Recognition

The conjugation of this compound to other molecules via a linker can lead to novel compounds with tailored biological activities and improved targeting. The nature of the linker—its length, flexibility, and chemical composition—plays a critical role in how the conjugate interacts with its biological target. nih.gov

The length and flexibility of the linker are also crucial. In a series of bis-phenanthridine derivatives, varying the length of the linker connecting the two phenanthridine units significantly influenced their DNA and RNA binding modes. Shorter linkers favored minor groove binding, while longer linkers promoted intercalation. This demonstrates that the linker is not merely a spacer but an active participant in molecular recognition.

Stereochemical Considerations and Their Influence on Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition and biological activity. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors. In the context of phenanthridine derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles.

A study on the dihydroxylation of cis-ring fused phenanthridine isomers revealed that the reaction proceeded with a degree of diastereoselectivity, suggesting that the "cupped" conformation of the phenanthridine ring system influences the approach of reagents. researchgate.net This inherent chirality in the phenanthridine scaffold can be exploited to develop stereochemically pure analogues. While specific SAR studies on the stereoisomers of this compound are not extensively documented, the general principles of stereochemistry in drug action strongly suggest that different stereoisomers would exhibit varying biological activities. This is a critical consideration for the design and synthesis of new, more potent, and selective phenanthridine-based therapeutic agents.

Conformational Flexibility and Its Biological Implications

The conformational flexibility of a molecule, or its ability to adopt different shapes, is a key factor in its biological activity. A molecule must often adopt a specific conformation to bind effectively to its biological target. Therefore, understanding the conformational landscape of this compound analogues is essential for rational drug design.

Molecular modeling studies of cis-ring junction phenanthridines have suggested a "cupped" conformation, which influences their reactivity and potential interactions with biological macromolecules. researchgate.net The flexibility of linkers in phenanthridine conjugates, as discussed previously, also highlights the importance of conformational freedom in enabling optimal interactions with targets like DNA. Studies on other complex natural products and their analogues, such as jasplakinolide, have shown that constraining a molecule into its bioactive conformation through synthetic modifications can lead to more potent compounds. uni-tuebingen.de Applying these principles to this compound would involve designing analogues with varying degrees of conformational rigidity to probe the optimal geometry for a desired biological effect.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a derivative of Phenanthridine-4-carboxylic acid, and its biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.govnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For instance, studies on various carboxylic acid derivatives have successfully used docking to identify promising inhibitors for targets like the SARS-CoV-2 spike protein and human angiotensin-converting enzyme 2 (ACE2). scienceopen.com In the context of phenanthrene (B1679779) derivatives, molecular docking has been employed to investigate their binding modes as selective inhibitors of phosphodiesterase type 5 (PDE5). nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that are critical for binding affinity and selectivity. nih.gov

Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations can confirm the stability of the interactions predicted by docking and offer insights into the conformational changes that may occur upon ligand binding. nih.govnih.gov For example, MD simulations have been used to ensure the stable interaction of lead compounds with their target enzymes, such as 3-oxo-5-alpha-steroid 4-dehydrogenase 2, over extended periods. nih.gov The combination of docking and MD simulations offers a comprehensive understanding of the ligand-target interactions at an atomic level, guiding the design of more potent and selective inhibitors. nih.gov

Below is a table summarizing the application of these techniques in studies of related compounds.

| Technique | Application | Key Findings | Reference |

| Molecular Docking | Predicting binding modes of phenanthrene derivatives with PDE5. | Identified key π-π interactions with Phe820 and hydrogen bonds with Gln817 and Asp764. | nih.gov |

| Molecular Docking | Screening of organotin(IV) carboxylates against SARS-CoV-2 proteins. | Showed adequate interactions with the spike protein, nucleocapsid protein, and ACE2. | scienceopen.com |

| Molecular Dynamics | Confirming the stability of docked ligands in the active site of PDE5. | Indicated the stability of the system and elucidated the importance of specific interactions for inhibition. | nih.gov |

| Molecular Dynamics | Evaluating the stability of a lead compound with 3-oxo-5-alpha-steroid 4-dehydrogenase 2. | The protein-ligand complex remained stable throughout the simulation with stable hydrogen bonds. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.com DFT calculations provide valuable information about molecular properties such as geometry, vibrational frequencies, and electronic energies, which are essential for understanding the behavior of compounds like this compound. mdpi.comrsc.org

DFT has been widely applied to study carboxylic acid derivatives. For example, it has been used to analyze the intra- and intermolecular interactions in quinolone carboxylic acid derivatives, shedding light on their geometric, energetic, and electronic structure parameters. mdpi.com In another study, DFT calculations helped to elucidate the electronic transitions and photo relaxation dynamics of tetra(4-carboxyphenyl) porphyrin. rsc.org These calculations can accurately predict molecular parameters that correlate well with experimental results, as demonstrated in the study of novel dihydropyridine (B1217469) carboxylic acids. nih.gov

The application of DFT can also extend to understanding reaction mechanisms and predicting the reactivity of molecules. For instance, DFT has been used to study the redox properties of carboxylic acid naphthoquinones and the role of intramolecular hydrogen bonds. conicet.gov.ar The insights gained from DFT calculations are crucial for designing molecules with desired electronic and chemical properties.

The table below presents examples of how DFT has been utilized in the study of related carboxylic acid compounds.

| Application of DFT | Compound Type | Key Insights | Reference |

| Electronic Structure and Interactions | Quinolone carboxylic acid derivatives | Characterization of intramolecular hydrogen bonds and dispersive forces in intermolecular interactions. | mdpi.com |

| Electronic Transitions and Dynamics | Tetra(4-carboxyphenyl) porphyrin | Elucidation of Soret band electronic transitions and photo relaxation dynamics. | rsc.org |

| Molecular Parameter Correlation | Dihydropyridine carboxylic acids | Molecular parameters calculated by DFT correlated well with experimental results. | nih.gov |

| Redox Properties and Hydrogen Bonding | Carboxylic acid naphthoquinones | Provided mechanistic insight into the role of proton-coupled electron transfer in quinone reduction. | conicet.gov.ar |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scholarsresearchlibrary.comnih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.gov

QSAR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their experimentally determined biological activities. scholarsresearchlibrary.com These models can be linear or non-linear and are validated to ensure their predictive power. scholarsresearchlibrary.comfrontiersin.org For instance, QSAR studies have been successfully applied to 1,10-phenanthroline (B135089) derivatives to model their antimalarial activity. scholarsresearchlibrary.com

The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing. nih.gov For example, a data-driven QSAR modeling approach was used to identify potential new human carcinogens. nih.gov In the context of this compound, QSAR studies could be employed to predict its potential biological activities and to guide the design of derivatives with improved potency and selectivity.

The following table summarizes the application of QSAR in the study of related compounds.

| QSAR Model Application | Compound Class | Biological Activity | Key Outcome | Reference |

| Antimalarial Activity Prediction | 1,10-phenanthroline derivatives | Antimalarial activity against Plasmodium falciparum | A significant regression model was obtained to predict antimalarial activity based on structural properties. | scholarsresearchlibrary.com |

| Carcinogenicity Prediction | Various chemical compounds | Human carcinogenicity by chronic oral exposure | Developed data-driven models to identify potential new human carcinogens. | nih.gov |

| Inhibition Potency Prediction | Imatinib (B729) derivatives | Inhibition of BCR-ABL tyrosine kinase | Constructed QSAR models to predict the inhibition potencies of a large series of imatinib derivatives. | nih.gov |

| Angiotensin II Receptor Antagonism | Imidazo[4,5-c]pyridine derivatives | Angiotensin II (AT1) receptor antagonist activity | Developed statistically significant models to understand the structure-activity relationship for antihypertensive activity. | nih.gov |

In Silico Screening and Virtual Library Design for Lead Optimization

In silico screening and virtual library design are computational strategies that play a pivotal role in modern drug discovery, particularly in the lead optimization phase. These methods allow for the rapid and cost-effective evaluation of large numbers of compounds to identify those with the highest potential for development into therapeutic agents.

In silico screening, also known as virtual screening, involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. For example, a study on the identification of inhibitors for 3-oxo-5-alpha-steroid 4-dehydrogenase 2 utilized virtual screening of a biogenic compounds database to identify a promising lead compound. nih.gov

Virtual library design, on the other hand, involves the creation of a focused collection of virtual compounds that are designed to have a high probability of interacting with a specific target. This can be achieved by modifying a known active compound or by assembling fragments with desirable properties. Carboxylic acid fragment libraries, for instance, are valuable resources for hit finding, especially for challenging targets like those involved in protein-protein interactions. enamine.net The design of such libraries often focuses on properties like novelty, core diversity, and synthetic accessibility to facilitate rapid follow-up studies. enamine.net

The table below highlights the application of these techniques in the context of drug discovery.

| Technique | Application | Key Outcome | Reference |

| In Silico Screening | Identification of inhibitors for 3-oxo-5-alpha-steroid 4-dehydrogenase 2. | A lead compound with a significant docking score and binding affinity was identified. | nih.gov |

| Virtual Library Design | Creation of a carboxylic acid fragment library for hit finding. | A curated set of small carboxylic acid molecules with high potential for binding to new and difficult targets. | enamine.net |

| In Silico Study | Evaluation of novel dihydropyridine carboxylic acid derivatives. | Identified compounds with physicochemical characteristics that would likely make them orally active drugs. | nih.gov |

| In Silico Molecular Docking | Study of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives as FGF1 inhibitors. | Synthesized derivatives showed low binding energy and good affinity toward the active pocket of the target. | researchgate.net |

Analysis of Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. cam.ac.uk In carboxylic acids, hydrogen bonds are a dominant feature, often leading to the formation of dimers in the pure state. libretexts.org The presence and nature of hydrogen bonds can significantly influence a compound's physical properties, such as its melting point. acs.org The analysis of hydrogen bonding in crystal structures provides valuable information about the preferred interaction patterns of a molecule. nih.gov

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. figshare.comacs.org For phenanthridine (B189435) and its derivatives, the formation of supramolecular complexes with other molecules, such as dicarboxylic acids, has been investigated. figshare.comacs.org These studies reveal how the geometry of the interacting molecules and the strength of the hydrogen bonds dictate the structure of the resulting complex, which can range from dimers and trimers to extended chains. acs.org Understanding these supramolecular interactions is essential for crystal engineering and the design of new materials with specific properties.

The table below provides examples of how these interactions are studied in related systems.

| Interaction Type | System Studied | Key Findings | Reference |

| Hydrogen Bonding | 4-phenanthrenemethanol | The hydroxyl groups form chains of hydrogen bonds, influencing the crystal packing. | nih.gov |

| Supramolecular Complexes | Phenanthridine and dicarboxylic acids | The formation of neutral cocrystals or salts depends on the ΔpKa value of the complex. | figshare.comacs.org |

| Intramolecular Hydrogen Bonding | Carboxylic acid naphthoquinones | The presence of an intramolecular hydrogen bond significantly affects the reduction potential of the molecule. | conicet.gov.ar |

| Supramolecular Assemblies | 4-cyanophenylboronic acid with N-donor ligands | The conformational features of the co-formers lead to diverse and exotic network structures in the crystal lattice. | nih.gov |

Advanced Applications and Future Research Directions

Development of Novel Chemical Probes and Biosensors in Chemical Biology

The development of chemical probes is essential for dissecting complex biological processes. An ideal chemical probe should be potent, selective, and possess a mechanism of action that is well-understood. chemicalprobes.org The phenanthridine (B189435) core, known for its inherent fluorescent properties, provides an excellent starting point for creating such tools. The 4-carboxylic acid functional group on the phenanthridine ring is a particularly valuable feature, as it offers a convenient chemical handle for conjugation to other molecules without significantly altering the core's photophysical characteristics.

This allows for the design of sophisticated biosensors. For instance, a phenanthridine-4-carboxylic acid derivative could be linked to a specific ligand that recognizes a protein of interest. Upon binding, a change in the fluorescence signal—either through intensity, lifetime, or wavelength shift—could indicate the presence and quantity of the target protein. While platforms have been developed using photoreactive groups for covalent fragment screening, the phenanthridine scaffold offers potential for non-covalent, real-time imaging probes. scispace.comsemanticscholar.org Future research will likely focus on synthesizing libraries of these derivatives and screening them to identify probes that can selectively illuminate specific cellular components or processes, thereby advancing our understanding of cellular function and disease.

Strategies for Lead Compound Identification and Optimization in Pre-clinical Drug Discovery

A lead compound is a chemical entity showing promising biological activity that serves as the foundation for developing a new drug. solubilityofthings.com The identification of a suitable lead requires a balance of significant biological activity, selectivity for its target, favorable metabolic properties (ADMET), and synthetic feasibility. solubilityofthings.com The phenanthridine framework has been a fruitful source of lead compounds, particularly in oncology and infectious disease research.

Strategies for identifying phenanthridine-based leads often involve both computational and experimental approaches. Virtual screening and molecular docking can predict how different derivatives might interact with biological targets, guiding the synthesis of the most promising candidates. researchgate.netmdpi.com Once a hit is identified, structure-activity relationship (SAR) studies are conducted, where systematic modifications are made to the molecule to improve its potency and selectivity. mdpi.com

Several phenanthridine derivatives have been identified as potent lead compounds. For example, dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives have shown significant activity as topoisomerase I inhibitors, a key target in cancer therapy. nih.gov Other research has identified specific phenanthridine derivatives as potential leads for treating tuberculosis and various cancers, demonstrating the scaffold's broad therapeutic potential. researchgate.netnih.gov

Table 1: Examples of Phenanthridine-Based Lead Compounds in Pre-clinical Research

| Compound/Derivative Class | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|

| Dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives | Anticancer | Potent topoisomerase I-targeting activity and cytotoxicity. | nih.gov |

| Compound 5g (dihydropyrrolo[1,2-f]phenanthridine derivative) | Anticancer | Showed good binding properties and significant DNA cleavage activity. Identified as a potential lead candidate. | researchgate.net |

| Phenanthridin-6-amine (PA-01) | Anti-tuberculosis | Exhibited intense anti-TB activity against Mycobacterium tuberculosis H37Rv. | nih.gov |

| Phenanthridine triazole derivative (PT-09) | Anti-tuberculosis | Displayed potent activity in both replicating and non-replicating anti-TB assays. | nih.gov |

| Structurally Simple Phenanthridine Analogues | Anticancer | Derivatives with a [(dimethylamino)ethyl]amino side chain showed potent activity against various cancer cell lines (CNE1, HepG2, A549). | nih.gov |

Targeted Delivery Systems and Conjugate Design for this compound Derivatives

A major challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body while minimizing exposure to healthy tissues. Targeted drug delivery systems (TDDS) are designed to solve this problem by concentrating a drug at the site of disease. nih.gov The this compound structure is exceptionally well-suited for this approach. The carboxylic acid group serves as a versatile anchor for attaching the drug to various targeting moieties.

These targeting ligands are molecules that bind to specific receptors overexpressed on the surface of cancer cells or other diseased cells. Common receptors used for targeting include the asialoglycoprotein receptor (ASGPR), folate receptor (FR), and cluster of differentiation 44 (CD44). nih.gov By conjugating a potent phenanthridine derivative to a ligand like lactobionic acid (targets ASGPR), folic acid (targets FR), or hyaluronic acid (targets CD44), a highly specific drug conjugate can be created. nih.gov This strategy aims to enhance the therapeutic efficacy of the phenanthridine compound while reducing systemic side effects. Future work in this area will involve designing and testing novel conjugates of this compound derivatives to achieve precise delivery and improved treatment outcomes.

Emerging Synthetic Methodologies and Their Potential for this compound Production

The ability to efficiently synthesize a diverse range of derivatives is crucial for drug discovery. Several modern synthetic methods have been applied to the production of the phenanthridine core and its analogues. A particularly powerful technique is the intramolecular Heck coupling reaction, which has been used to form the characteristic phenanthridinone ring system in good yields. nih.gov This palladium-catalyzed reaction is a robust method for creating the central heterocyclic structure from simpler precursors.

Researchers have also developed multi-step synthetic routes to produce libraries of phenanthridine-based small molecules. These methods often start with readily available materials and employ sequential reactions to introduce various substituents and functional groups onto the phenanthridine scaffold. nih.govnih.gov For example, a common route involves the initial synthesis of a substituted 2-bromobenzoyl chloride, which is then reacted with an aniline (B41778) derivative, followed by an intramolecular cyclization to form the phenanthridine core. nih.gov The ongoing development of more efficient, scalable, and environmentally friendly synthetic protocols will be critical for advancing this compound derivatives from laboratory research to potential clinical use.

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid, simultaneous testing of thousands of compounds. sigmaaldrich.com This technology is perfectly suited for exploring the therapeutic potential of this compound derivatives. By leveraging the synthetic methodologies described previously, large libraries of these compounds can be created in multi-well plates. These libraries can then be screened against various biological targets, such as enzymes or whole cells, to identify "hits" with desired activities. sigmaaldrich.com Advanced analytical techniques, like direct analysis in real-time mass spectrometry (DART-MS), can further accelerate the screening process. nih.gov

Once a hit is identified through HTS, "omics" technologies come into play. Proteomics (the large-scale study of proteins) and genomics can be used to determine the compound's mechanism of action. For example, researchers can treat cells with the active phenanthridine derivative and then analyze changes in protein expression or gene activity to identify the specific cellular pathways being modulated. This integration of HTS for initial discovery and omics for mechanistic elucidation provides a powerful workflow for efficiently advancing promising compounds through the drug development pipeline. semanticscholar.orgnih.gov

Multidisciplinary Research Perspectives and Collaborative Opportunities in Chemical Synthesis and Biological Evaluation

The journey of a compound from a chemical concept to a viable therapeutic agent is inherently multidisciplinary. The future development of this compound and its derivatives will depend on robust collaborations between experts in various fields.

This collaborative cycle includes:

Computational Chemists: To design novel derivatives and predict their binding affinities and properties using molecular modeling. mdpi.comnih.gov

Synthetic Organic Chemists: To develop efficient and scalable methods for synthesizing the designed compounds and creating diverse chemical libraries. nih.govnih.gov

Chemical Biologists: To develop and utilize chemical probes and biosensors based on the phenanthridine scaffold to study biological systems.

Pharmacologists and Cell Biologists: To perform in vitro and in vivo biological evaluations, including HTS, to assess the efficacy, selectivity, and mechanism of action of the new compounds. researchgate.net

Crystal Engineers: To study the solid-state properties and intermolecular interactions of the compounds, which is crucial for formulation and drug delivery. researchgate.net

Such synergistic efforts are essential for tackling complex diseases. By combining advanced synthesis, high-throughput biological evaluation, and computational design, the full therapeutic potential of the this compound scaffold can be explored and exploited for the development of next-generation medicines and research tools.

Q & A

Q. What are the established synthesis routes for phenanthridine-4-carboxylic acid, and how are the products validated?

this compound is synthesized via decomposition of isoxazolo[4,3,2-de]phenanthridinones in chloroform at 25°C, monitored by ¹H NMR to confirm the exclusive formation of the target compound . Alternatively, intermediates like 2-acetamido-diphenyl-4-carboxylic acid are used in multi-step syntheses, with purity verified via melting point analysis and elemental composition . Validation typically involves comparing NMR spectra (e.g., δ 9.33 ppm for aromatic protons) and chromatographic methods to rule out by-products.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm aromatic proton environments (e.g., δ 8.05–9.33 ppm in CDCl₃) .

- XRD/FT-IR : For crystallinity and functional group identification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .

- Thermogravimetric analysis (TGA) : To assess thermal stability up to decomposition temperatures .

- Elemental analysis : To verify stoichiometry (e.g., C: 70.6%, H: 5.1% in intermediates) .

Q. How does the solubility of this compound influence experimental design?

Solubility in polar aprotic solvents (e.g., CDCl₃) is critical for NMR studies, while limited solubility in aqueous media necessitates derivatization (e.g., esterification) for biological assays. Solvent choice directly impacts reaction kinetics and purification strategies, as seen in decomposition studies .

Advanced Research Questions

Q. What factors contribute to the instability of this compound in solution, and how can this be mitigated?

Decomposition in CDCl₃ occurs spontaneously at 25°C, forming no intermediates, suggesting a direct cleavage mechanism . Stability can be improved by:

- Using deuterated DMSO or low-temperature storage to slow reactivity.

- Adding stabilizing agents (e.g., radical scavengers) to prevent oxidative side reactions.

- Monitoring via real-time NMR to identify degradation thresholds.

Q. How do structural modifications of this compound affect its bioactivity or physicochemical properties?

Substituent effects are studied through:

- Computational modeling : Predicting electron-withdrawing/donating groups' impact on acidity (pKa) and binding affinity .

- Derivatization : Introducing methyl or halide groups at the 3-position alters π-stacking interactions, as shown in analogs like 3-methyl-phenanthridine .

- Comparative assays : Testing modified compounds in enzyme inhibition or receptor-binding studies to correlate structure with function.

Q. How can contradictions in literature data on this compound’s reactivity be resolved?

Discrepancies in reaction yields or by-products often arise from:

- Solvent purity : Trace water in CDCl₃ may accelerate hydrolysis.

- Synthetic protocols : Differences in heating rates or catalyst loading (e.g., acid vs. base conditions).

- Validation rigor : Cross-referencing NMR data with authentic samples and replicating experiments under controlled conditions (e.g., inert atmosphere) .

Methodological Guidance

Designing a study to evaluate this compound’s interactions with biological targets:

- Objective : Measure binding affinity (Kd) to a specific enzyme (e.g., kinase) using fluorescence polarization.

- Controls : Include structurally similar carboxylic acids (e.g., pyridine-4-carboxylic acid) .

- Data analysis : Compare dose-response curves and perform statistical validation (e.g., ANOVA) to confirm significance.

Addressing synthetic challenges in scaling up this compound production:

- Optimization : Use flow chemistry to enhance reaction homogeneity and reduce decomposition .

- Purification : Employ preparative HPLC with a C18 column and acidic mobile phase to isolate high-purity batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.